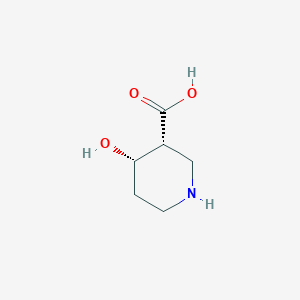

4-Hydroxynipecotic acid

Übersicht

Beschreibung

Cis-4-hydroxynipecotic acid is a cyclic amino acid derivative known for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cis-4-hydroxynipecotic acid can be synthesized through various methods. One efficient synthetic route involves the regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones. The resulting 2-phospho-4-oxopiperidine is then reduced using sodium borohydride (NaBH4) with high diastereofacial preference. The final step involves the cleavage of the N-benzyloxycarbonyl group under hydrogenolysis, followed by hydrolysis of the phosphonate or phosphinate functionalities .

Industrial Production Methods: Industrial production of cis-4-hydroxynipecotic acid may involve biotransformation processes using whole-cell catalysis. For example, L-pipecolic acid can be converted to cis-4-hydroxynipecotic acid using non-heme iron (II)/alpha-ketoglutarate-dependent dioxygenases. This method involves continuous supplementation of iron (II) ions and optimization of reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

Reaktionstypen: cis-4-Hydroxynipecotsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können es in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind häufig verwendete Reduktionsmittel.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

cis-4-Hydroxynipecotsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet.

Biologie: Es dient als Werkzeug zur Untersuchung der GABAergen Neurotransmission und ihrer Rolle im zentralen Nervensystem.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von neurologischen Erkrankungen durch Modulation der GABA-Aufnahme.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Zwischenprodukten verwendet.

5. Wirkmechanismus

cis-4-Hydroxynipecotsäure übt seine Wirkungen aus, indem es die Aufnahme von Gamma-Aminobuttersäure (GABA) in Neuronen und Gliazellen hemmt. Diese Hemmung erhöht die extrazelluläre Konzentration von GABA und verstärkt seine inhibitorischen Wirkungen auf die Neurotransmission. Die Verbindung interagiert mit GABA-Transportträgern und verhindert die Wiederaufnahme von GABA und verlängert seine Wirkung an synaptischen Stellen .

Ähnliche Verbindungen:

Nipecotsäure: Ein potenter Inhibitor der GABA-Aufnahme, strukturell verwandt mit cis-4-Hydroxynipecotsäure.

Guvacin: Eine weitere cyclische Aminosäure, die die GABA-Aufnahme hemmt.

Homonipecotsäure: Ein schwächerer, aber selektiver Inhibitor der glialen GABA-Aufnahme.

Homoguvacin: Praktisch inaktiv im Vergleich zu cis-4-Hydroxynipecotsäure.

Einzigartigkeit: cis-4-Hydroxynipecotsäure ist einzigartig aufgrund seiner hohen Potenz als GABA-Aufnahmeinhibitor und seiner Fähigkeit, die GABAerge Neurotransmission effektiv zu modulieren. Seine strukturelle Spezifität ermöglicht es ihm, selektiv mit GABA-Transportträgern zu interagieren, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .

Wirkmechanismus

Cis-4-hydroxynipecotic acid exerts its effects by inhibiting the uptake of gamma-aminobutyric acid (GABA) into neurons and glial cells. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on neurotransmission. The compound interacts with GABA transport carriers, preventing the reuptake of GABA and prolonging its action at synaptic sites .

Vergleich Mit ähnlichen Verbindungen

Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.

Guvacine: Another cyclic amino acid that inhibits GABA uptake.

Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.

Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.

Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .

Eigenschaften

IUPAC Name |

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992172 | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-37-5 | |

| Record name | cis-4-Hydroxynipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxynipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.